1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-4-carbonsäure
Übersicht
Beschreibung
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-30-2. It has a molecular weight of 178.15 . It is a solid substance at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of pyrazolo[3,4-D]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffold . The key starting material was obtained by treating the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid consists of a pyrazolo[3,4-D]pyrimidine core with a methyl group at the 1-position and a carboxylic acid group at the 4-position .Physical and Chemical Properties Analysis
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 178.15 .Wissenschaftliche Forschungsanwendungen
Hematopoetische Progenitor-Kinase 1 (HPK1) Inhibition
Diese Verbindung wurde auf ihr Potenzial als Inhibitor der Hematopoetischen Progenitor-Kinase 1 (HPK1) untersucht, die ein wichtiger negativer Regulator des T-Zell-Rezeptor-Signalwegs ist. HPK1 ist ein vielversprechendes Ziel, um die Antitumor-Immunität zu verstärken. Die Entwicklung und Synthese von Derivaten von Pyrazolo[3,4-d]pyrimidin, wie z. B. "1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-4-carbonsäure", zielt darauf ab, selektive HPK1-Inhibitoren zu entwickeln, die eine bedeutende Rolle bei der Tumorbehandlung spielen könnten .
Antiviren- und Antitumormittel
Aufgrund ihrer strukturellen Ähnlichkeit mit Nukleobasen können Pyrazolo[3,4-d]pyrimidin-Derivate als Metaboliten wirken und ein potenzielles Einsatzgebiet als Antivirale und Antitumormittel haben. Sie haben eine bemerkenswerte zytotoxische Aktivität gegen verschiedene Karzinomzellen gezeigt, darunter Darm-, Brust- und Lungenkrebs .
Synthese neuer Derivate
Die Verbindung dient als Schlüsselvorstufe bei der Synthese neuer Pyrazolo[3,4-d]pyrimidin-Derivate. Diese neuen Verbindungen werden auf ihre potenziellen biomedizinischen Anwendungen untersucht, einschließlich ihrer in-vitro-Effekte, die sich derzeit in der Forschung befinden .
Biomedizinische Anwendungen
Pyrazolo[3,4-d]pyrimidine gehören zu einer größeren Gruppe von heterocyclischen Verbindungen, die ausgiebig auf verschiedene biomedizinische Anwendungen untersucht wurden. Dazu gehören potenzielle Anwendungen in der Pharmakologie und medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten .
Synthetische Strategien
Die Verbindung ist auch in der synthetischen Chemie von Bedeutung, wo sie zur Entwicklung synthetischer Strategien und Ansätze zur Herstellung von Pyrazolopyridinsystemen eingesetzt wird. Ihre Derivate werden nach verschiedenen Methoden synthetisiert, die nach der Methode zur Assemblierung des Pyrazolopyridinsystems systematisiert werden .
Antibakterielle Aktivität
Derivate von Pyrazolo[3,4-d]pyrimidinen wurden synthetisiert und auf ihre antimikrobielle Aktivität getestet. Die Verbindung kann zur Herstellung neuer Derivate verwendet werden, die antimikrobielle Eigenschaften gegen eine Reihe von Krankheitserregern aufweisen .
[Design und Synthese von 1H-pyrazolo[3,4-d]pyrimidin-Derivaten als HPK1-Inhibitoren](https://
Safety and Hazards
The safety information for 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid indicates that it has several hazard statements including H302, H315, H319, H320, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation respectively .
Zukünftige Richtungen
The future directions for the research and development of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid and its derivatives could involve further exploration of their biological activities, particularly their potential as CDK2 inhibitors . Additionally, more studies could be conducted to optimize their synthesis and improve their properties .
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound binds to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid affects the cell cycle regulatory pathway . This results in the arrest of cell cycle progression, particularly at the G1/S transition, leading to the inhibition of cell proliferation .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The inhibition of CDK2 by 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell proliferation, making this compound a potential candidate for cancer treatment .
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83 . This interaction inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and thereby halting cell cycle progression.
Cellular Effects
The effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to apoptosis . It has shown significant cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, which is involved in the regulation of the cell cycle and apoptosis. Additionally, it affects gene expression by downregulating genes associated with cell proliferation and survival.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest and apoptosis. The inhibition of CDK2 also results in the downregulation of genes involved in cell proliferation and survival, further contributing to the compound’s anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells for several days, but prolonged exposure can lead to the development of resistance in some cell lines . This resistance is often associated with changes in the expression of genes involved in drug metabolism and efflux.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, liver toxicity, and hematological abnormalities . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its anticancer effects while minimizing toxicity.
Metabolic Pathways
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic reactions increase the compound’s solubility, facilitating its excretion via the kidneys. The compound’s metabolites have been shown to retain some of its biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . In particular, the compound tends to accumulate in the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is primarily in the cytoplasm and nucleus . The compound’s ability to inhibit CDK2, which is localized in the nucleus, suggests that it can effectively penetrate the nuclear membrane . Additionally, the compound may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its biological activity .
Eigenschaften
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(2-10-11)5(7(12)13)8-3-9-6/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHTCLSLSBBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.